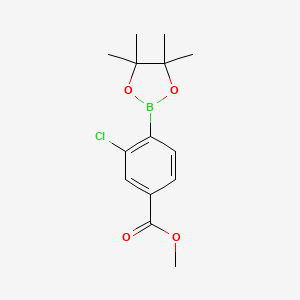
Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Descripción general
Descripción
Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is a chemical compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its molecular structure, which includes a chlorobenzene ring substituted with a tetramethyl-1,3,2-dioxaborolane group.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step process starting from commercially available benzoic acid derivatives.
One common method involves the reaction of 3-chlorobenzoic acid with a boronic acid derivative under specific conditions to introduce the boronic ester group.
Industrial Production Methods:
Industrial production typically involves optimizing the synthetic route to achieve higher yields and purity.
Large-scale synthesis may use continuous flow reactors to ensure consistent quality and efficiency.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products Formed:
The primary products include biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Chemistry:
Used as a building block in the synthesis of complex organic molecules.
Facilitates the formation of biaryl compounds, which are essential in various chemical syntheses.
Biology:
Employed in the development of bioactive molecules and probes for biological studies.
Useful in the synthesis of enzyme inhibitors and other biologically active compounds.
Medicine:
Involved in the synthesis of pharmaceuticals, particularly in the creation of new drug candidates.
Plays a role in the development of targeted therapies and diagnostic agents.
Industry:
Utilized in the production of advanced materials, including polymers and electronic devices.
Important in the manufacturing of organic light-emitting diodes (OLEDs) and other optoelectronic components.
Molecular Targets and Pathways:
The compound acts as a precursor in cross-coupling reactions, where it undergoes transmetalation with a palladium catalyst.
The resulting biaryl compounds can interact with various biological targets, leading to therapeutic effects.
Mechanism:
In Suzuki-Miyaura coupling, the boronic ester group of the compound reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . These reactions typically target alkyl or aryl alkynes and alkenes .
Mode of Action
The compound likely interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate at the benzylic C-H bond of alkylbenzenes . This interaction results in the formation of a new carbon-boron bond .
Biochemical Pathways
The formation of carbon-boron bonds through borylation can significantly alter the chemical properties of the target molecules, potentially affecting various biochemical pathways .
Result of Action
The formation of carbon-boron bonds can significantly alter the chemical properties of the target molecules, potentially leading to various molecular and cellular effects .
Comparación Con Compuestos Similares
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the chlorine atom.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom instead of boron.
Uniqueness:
The presence of the chlorine atom in Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate makes it particularly reactive in nucleophilic substitution reactions.
Its boronic ester group is highly versatile in cross-coupling reactions, making it a valuable reagent in organic synthesis.
This compound's unique properties and versatile applications make it an essential tool in both academic research and industrial processes. Its ability to facilitate complex chemical reactions and its role in the synthesis of biologically active compounds underscore its importance in various scientific fields.
Propiedades
IUPAC Name |
methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRRHCLKMGMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)

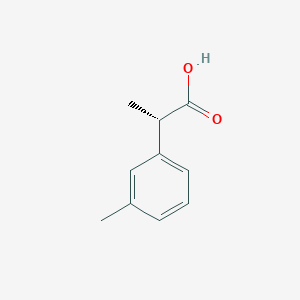
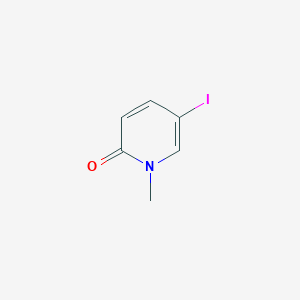

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)
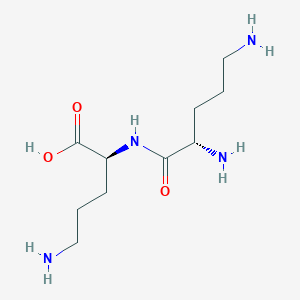
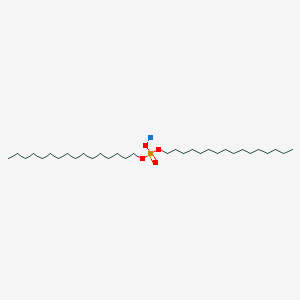

![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)
![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one](/img/structure/B3146550.png)
![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)


